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This technical support center provides troubleshooting guidance for common contamination

issues encountered during the fabrication of Molybdenum Disulfide (MoS₂) devices.

Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants in MoS₂ device fabrication?

A1: The most prevalent contaminants include:

Polymer Residues: Primarily from photoresists (e.g., PMMA) used in lithography.[1][2][3][4]

These residues are often left on the MoS₂ surface after the development and lift-off

processes.[5]

Adventitious Carbon: Ubiquitous carbon-based contaminants from the environment that can

adsorb onto the MoS₂ surface.[6][7][8] Sources can include atmospheric CO₂, solvent

vapors, and outgassing from vacuum components.

Metallic Contaminants: Residues from metal electrodes (e.g., Ti, Cr, Au, Pd) that can diffuse

or migrate into the MoS₂ during deposition or annealing, or cross-contamination from shared

lab equipment.[9][10]

Environmental Adsorbates: Molecules like water and oxygen from the ambient environment

can adsorb onto the MoS₂ surface, especially in the presence of defects.[11][12][13]
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Airborne Particulates: Dust, skin cells, and other particles from the cleanroom environment

can settle on the wafer surface.[14]

Q2: How do these contaminants affect the performance of my MoS₂ device?

A2: Contamination can significantly degrade device performance in several ways:

Reduced Carrier Mobility: Contaminants act as scattering centers for charge carriers, which

lowers the mobility.[1]

Unintentional Doping: Polymer residues, like PMMA, can cause unintentional p-type doping

in MoS₂.[1][2][3] This shifts the threshold voltage and alters the device's electrical

characteristics.

Increased Contact Resistance: Contaminants at the metal-MoS₂ interface can create a

barrier to charge injection, leading to higher contact resistance and reduced device current.

[15]

Device-to-Device Variability: Non-uniform distribution of contaminants across a wafer leads

to significant variations in the performance of nominally identical devices.[5]

Hysteresis: Adsorbed molecules, particularly water, can trap charges, leading to hysteresis in

the transfer characteristics of the transistor.

Surface Damage: Adventitious carbon can act as a reactive site for oxidation and the

formation of pits on the MoS₂ surface during thermal processes.[7][8]

Q3: I'm seeing poor and inconsistent performance in my MoS₂ transistors. How can I determine

if contamination is the cause?

A3: To diagnose contamination, a combination of characterization techniques is recommended:

Atomic Force Microscopy (AFM): AFM imaging can reveal the presence of particulate

contamination and polymer residues on the MoS₂ surface. An increase in surface roughness

compared to a pristine exfoliated flake is a strong indicator of contamination.[1][2]
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Raman Spectroscopy: The characteristic Raman peaks of MoS₂ (E¹₂g and A₁g) can be

affected by contamination. A decrease in peak intensity or a shift in peak position can

indicate the presence of residues.[2][3]

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful surface-sensitive technique that

can identify the elemental composition of contaminants, such as carbon and oxygen from

organic residues or specific metallic elements.[4]

Electrical Characterization: Compare the electrical performance (mobility, on/off ratio, contact

resistance, hysteresis) of your devices to literature values for clean MoS₂ devices. High

variability between devices is also a red flag for contamination issues.[5]

Troubleshooting Common Issues
Issue 1: High Contact Resistance and Low 'ON' Current

Possible Cause: Polymer residue from photolithography at the metal-MoS₂ interface. This is

a very common issue.[16]

Troubleshooting Steps:

Optimize Resist Removal: Ensure your acetone or resist stripper bath is fresh. Increase

the duration of the solvent clean, potentially with gentle agitation.

Thermal Annealing: After solvent cleaning, perform a thermal anneal in a vacuum or inert

atmosphere (e.g., Ar or N₂) to help desorb remaining residue.

UV-Ozone Cleaning: A short exposure to UV-Ozone can be effective at removing organic

residues, but must be carefully calibrated to avoid damaging the MoS₂.[4]

Protective Layer Strategy: For future fabrication runs, consider depositing a thin protective

layer (e.g., Al₂O₃) via atomic layer deposition (ALD) before spinning on the photoresist.

This layer can be removed with a gentle wet etch just before metal deposition, preventing

direct contact between the resist and the MoS₂ channel.[16]

Issue 2: Significant Device-to-Device Performance Variation
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Possible Cause: Non-uniform contamination, often from the wet transfer process or

inconsistent lithography residue.

Troubleshooting Steps:

Evaluate Transfer Method: If using a wet transfer method with a polymer support (like

PMMA), ensure the polymer is fully dissolved. Consider alternative "clean" transfer

methods that minimize or eliminate the use of polymers.[17]

Standardize Cleaning Procedures: Implement a consistent and rigorous cleaning protocol

for all devices after fabrication steps.

Gold Mask Lithography: For critical applications requiring high reproducibility, consider a

gold mask lithography approach. This method uses a gold layer to protect the contact

areas from photoresist contamination.[5][18][19]

Issue 3: Large Hysteresis in Transfer Characteristics

Possible Cause: Adsorption of water or other polar molecules from the ambient environment.

[12]

Troubleshooting Steps:

Vacuum Annealing: Annealing the device in a high-vacuum environment can help desorb

trapped water molecules.

Encapsulation: Encapsulating the finished MoS₂ device with a dielectric layer like HfOₓ or

h-BN can protect it from ambient exposure and minimize hysteresis.

Glovebox Processing: Whenever possible, perform fabrication and measurement steps in

an inert-gas environment (e.g., a nitrogen or argon-filled glovebox) to minimize exposure

to moisture.

Data Presentation: Impact of Contaminants on MoS₂
FETs
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The following tables summarize quantitative data on the effects of common contaminants and

the improvements seen with cleaning methods.

Table 1: Effects of PMMA Residue on MoS₂ and WSe₂ FETs

Parameter
Before Cleaning
(with PMMA
residue)

After Cleaning
(AFM-based)

Reference

Doping Effect p-type doping
Doping effect

removed
[1][2][3]

Charge Density
~7 x 10¹¹ cm⁻² (p-

type)

Increased by 4.5 x

10¹² cm⁻²
[1][2][3]

Maximum Drain

Current
Baseline Increased by 247% [1][2][3]

Surface Roughness

(exfoliated MoS₂)
Elevated

~0.23 nm (intrinsic

state)
[2][3]

Table 2: Comparison of Lithography Techniques for MoS₂ Transistors

Lithography
Method

Average 'ON'
Current

Variance in
'ON' Current

Key Advantage Reference

Traditional

Photolithography
669 nA 1.05 x 10⁶ nA²

Widely

established
[5]

Gold Mask

Lithography
33 nA 250 nA²

Mitigates

photoresist

contamination

[5]

Experimental Protocols
Protocol 1: AFM-Based Cleaning of Polymer Residue

This protocol describes a method to physically remove stubborn polymer residues from the

surface of MoS₂ devices using an Atomic Force Microscope.
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Objective: To remove post-lithography polymer (e.g., PMMA) residue from the MoS₂ channel.

Methodology:

Locate Device: Identify the fabricated MoS₂ device on the substrate using the optical

microscope of the AFM.

Initial Scan: Perform a gentle, non-contact or tapping mode AFM scan to image the

topography and identify areas with residue.

Engage in Contact Mode: Switch the AFM to contact mode.

Set Deflection Setpoint: Apply a moderate deflection setpoint (e.g., ~1.33 V, this will vary

by instrument and tip) to ensure the tip is in firm contact with the surface.[1]

Scanning/Scraping: Scan the contaminated area in contact mode. The AFM tip will

physically push the polymer residue aside. Multiple passes may be necessary.

Post-Cleaning Imaging: After the cleaning process, switch back to a non-destructive

imaging mode (like tapping mode) to verify the removal of the residue and assess the final

surface roughness.[1][20]

Protocol 2: UV-Ozone Cleaning for Organic Contaminant Removal

This protocol outlines a procedure for using ultraviolet light and ozone to chemically remove

organic contaminants.

Objective: To remove organic residues such as adventitious carbon and thin layers of

photoresist.

Caution: Overexposure to UV-Ozone can lead to oxidation and damage of the MoS₂ lattice.

This process must be carefully timed and calibrated for your specific material and system.

Methodology:

Sample Placement: Place the MoS₂ sample on a clean substrate holder inside the UV-

Ozone cleaner.
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System Purge (if applicable): Some systems may have an option to purge with an inert

gas before starting.

UV-Ozone Exposure: Turn on the UV lamp and ozone generator. The UV light (typically at

185 nm and 254 nm) generates ozone from oxygen in the air, and the ozone and UV light

work together to break down organic molecules.

Exposure Time: The required exposure time will vary depending on the type and thickness

of the MoS₂ and the nature of the contamination. Start with very short exposure times

(e.g., 30-60 seconds) and characterize the sample.[4]

Post-Treatment Annealing: In some cases, a subsequent anneal in ultra-high vacuum

(UHV) can help remove any byproducts from the ozone treatment.[4]

Characterization: Use XPS and AFM to verify the removal of carbon-based contaminants

and to check for signs of MoOₓ formation (oxidation).

Visualizations
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Caption: A typical workflow for MoS₂ device fabrication highlighting steps with high

contamination risk.
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Caption: A troubleshooting flowchart to identify potential sources of contamination based on

device behavior.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b073269?utm_src=pdf-body-img
https://www.benchchem.com/product/b073269?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073269?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. researchgate.net [researchgate.net]

2. pure.psu.edu [pure.psu.edu]

3. Impact of Post‐Lithography Polymer Residue on the Electrical Characteristics of MoS2
and WSe2 Field Effect Transistors | Scilit [scilit.com]

4. ctcms.nist.gov [ctcms.nist.gov]

5. arxiv.org [arxiv.org]

6. digital.csic.es [digital.csic.es]

7. researchgate.net [researchgate.net]

8. researchgate.net [researchgate.net]

9. Metallic contact induced van der Waals gap in a MoS2 FET - Nanoscale (RSC Publishing)
[pubs.rsc.org]

10. researchgate.net [researchgate.net]

11. Water adsorption on MoS2 under realistic atmosphere conditions and impacts on
tribology - PMC [pmc.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. Interactions of Water with Pristine and Defective MoS2 - PubMed
[pubmed.ncbi.nlm.nih.gov]

14. Types of Contamination that can Affect your Wafer [waferworld.com]

15. pubs.acs.org [pubs.acs.org]

16. researchgate.net [researchgate.net]

17. pubs.aip.org [pubs.aip.org]

18. researchgate.net [researchgate.net]

19. researchgate.net [researchgate.net]

20. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [Technical Support Center: MoS₂ Device Fabrication].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073269#contamination-issues-in-mos-device-
fabrication]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.researchgate.net/publication/329369851_Impact_of_Post-Lithography_Polymer_Residue_on_the_Electrical_Characteristics_of_MoS_2_and_WSe_2_Field_Effect_Transistors
https://pure.psu.edu/en/publications/impact-of-post-lithography-polymer-residue-on-the-electrical-char/
https://www.scilit.com/publications/e32bb3045b31f63ae73ad9dc1b8bcb33
https://www.scilit.com/publications/e32bb3045b31f63ae73ad9dc1b8bcb33
https://www.ctcms.nist.gov/~davydov/19Freedy_MoS2%20surface%20cleaning_ASS.pdf
https://arxiv.org/pdf/2411.02205
https://digital.csic.es/bitstream/10261/210178/1/assessprecur.pdf
https://www.researchgate.net/publication/343391293_Effect_of_Adventitious_Carbon_on_Pit_Formation_of_Monolayer_MoS2
https://www.researchgate.net/publication/343391373_Effect_of_Adventitious_Carbon_on_Pit_Formation_of_Monolayer_MoS2
https://pubs.rsc.org/en/content/articlelanding/2019/nr/c9nr04567h
https://pubs.rsc.org/en/content/articlelanding/2019/nr/c9nr04567h
https://www.researchgate.net/publication/239058425_Behaviour_of_Metallic_Contaminants_during_Mos_Processing
https://pmc.ncbi.nlm.nih.gov/articles/PMC10843291/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10843291/
https://www.researchgate.net/publication/362787410_Interactions_of_Water_with_Pristine_and_Defective_MoS_2
https://pubmed.ncbi.nlm.nih.gov/35981286/
https://pubmed.ncbi.nlm.nih.gov/35981286/
https://www.waferworld.com/post/different-types-of-contamination-that-can-affect-your-wafer
https://pubs.acs.org/doi/10.1021/acsaelm.1c00379
https://www.researchgate.net/publication/333155020_Impacts_of_interface_contaminations_on_the_MoS2_field_effect_transistors_and_a_modified_fabrication_process_to_pursuit_better_interface_quality
https://pubs.aip.org/aip/apl/article/107/19/193503/29433/Transferred-large-area-single-crystal-MoS2-field
https://www.researchgate.net/publication/385560318_Reproducible_Monolayer_MoS2_Devices_Free_of_Resist_Contamination_by_Gold_Mask_Lithography
https://www.researchgate.net/publication/389923411_Gold_Mask-Assisted_Fabrication_of_Contamination-Free_Monolayer_MoS_2_Transistors
https://pubs.acs.org/doi/10.1021/acsomega.0c05934
https://www.benchchem.com/product/b073269#contamination-issues-in-mos-device-fabrication
https://www.benchchem.com/product/b073269#contamination-issues-in-mos-device-fabrication
https://www.benchchem.com/product/b073269#contamination-issues-in-mos-device-fabrication
https://www.benchchem.com/product/b073269#contamination-issues-in-mos-device-fabrication
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073269?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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